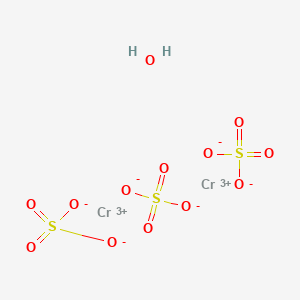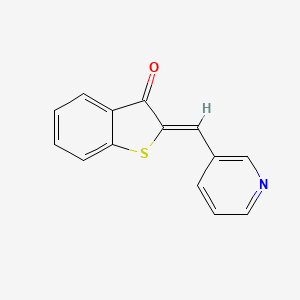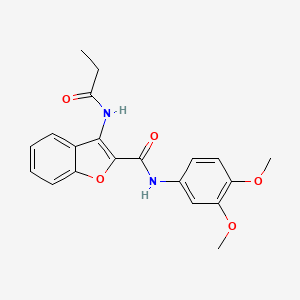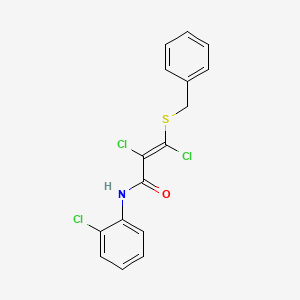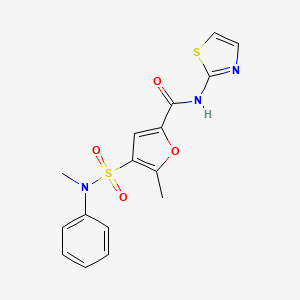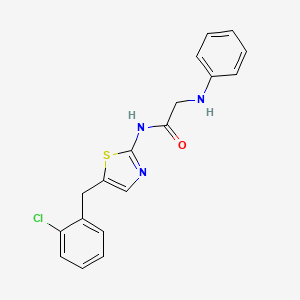
N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide, commonly known as CPTH, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTH is a thiazole compound that has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Anticancer Activity
N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(phenylamino)acetamide and its derivatives have been investigated for their potential anticancer activities. A study synthesized various acetamide derivatives and tested them against a panel of human tumor cell lines, discovering that certain compounds exhibited significant anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012). Another research focused on synthesizing N-phenylacetamide derivatives containing arylthiazole moieties, which displayed promising antibacterial activities and demonstrated potential as leads in designing antibacterial agents (Lu, Zhou, Wang, & Jin, 2020).
Analgesic and Anti-inflammatory Activity
The acetamide derivatives of this compound have also been studied for their analgesic and anti-inflammatory properties. One study synthesized and evaluated the analgesic activities of certain derivatives, showing significant decreases in pain responses in tested models (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012). Similarly, another study synthesized novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which demonstrated significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Antimicrobial Activity
Research on the antimicrobial activity of these compounds has shown promising results. In a study, newly synthesized compounds were screened for antimicrobial activity against various bacteria and fungi, exhibiting significant effectiveness (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010). This finding underscores the potential of these compounds in developing new antibacterial and antifungal agents.
Pharmacokinetic and Drug-Like Properties
In addition to these biological activities, studies have also focused on understanding the pharmacokinetic and drug-like properties of these compounds. For instance, a study synthesized and evaluated the molecular interaction and pharmacokinetic parameters of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities, highlighting their potential as anticonvulsant agents (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Properties
IUPAC Name |
2-anilino-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-16-9-5-4-6-13(16)10-15-11-21-18(24-15)22-17(23)12-20-14-7-2-1-3-8-14/h1-9,11,20H,10,12H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVPQJZLFYUUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

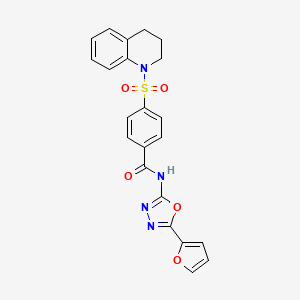
![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675458.png)
